molecular formula C9H7BrN2S B13580738 2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole

2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole

Cat. No.: B13580738
M. Wt: 255.14 g/mol
InChI Key: QLWQCSNTMJAOCA-UHFFFAOYSA-N
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Description

2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromine atom at the 2-position and a 3-methylphenyl group at the 5-position of the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylbenzoic acid hydrazide with bromine and sulfur in the presence of a dehydrating agent. The reaction conditions often require refluxing in an organic solvent such as acetic acid or ethanol to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to dihydrothiadiazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkylamines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic Substitution: Formation of substituted thiadiazoles with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiadiazole derivatives.

Scientific Research Applications

2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Agricultural Chemistry: It is explored for its potential as a pesticide or herbicide.

    Analytical Chemistry: The compound can be used as a reagent in various analytical techniques to detect and quantify specific analytes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the thiadiazole ring can form covalent or non-covalent interactions with these targets, leading to inhibition or activation of biological pathways. For example, in medicinal chemistry, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(4-methylphenyl)-1,3,4-thiadiazole
  • 2-Bromo-5-(2-methylphenyl)-1,3,4-thiadiazole
  • 2-Chloro-5-(3-methylphenyl)-1,3,4-thiadiazole

Uniqueness

2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole is unique due to the specific positioning of the bromine atom and the 3-methylphenyl group, which can influence its reactivity and interaction with biological targets. The presence of the bromine atom makes it a versatile intermediate for further functionalization through nucleophilic substitution reactions.

Properties

Molecular Formula

C9H7BrN2S

Molecular Weight

255.14 g/mol

IUPAC Name

2-bromo-5-(3-methylphenyl)-1,3,4-thiadiazole

InChI

InChI=1S/C9H7BrN2S/c1-6-3-2-4-7(5-6)8-11-12-9(10)13-8/h2-5H,1H3

InChI Key

QLWQCSNTMJAOCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)Br

Origin of Product

United States

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